N-[4-(aminomethyl)phenyl]-4-(2-methylphenoxy)butanamide
Description
Structure
3D Structure
Properties
IUPAC Name |
N-[4-(aminomethyl)phenyl]-4-(2-methylphenoxy)butanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O2/c1-14-5-2-3-6-17(14)22-12-4-7-18(21)20-16-10-8-15(13-19)9-11-16/h2-3,5-6,8-11H,4,7,12-13,19H2,1H3,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEGGBICLAIXIHZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCCCC(=O)NC2=CC=C(C=C2)CN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(aminomethyl)phenyl]-4-(2-methylphenoxy)butanamide typically involves the following steps:
Starting Materials: The synthesis begins with 4-aminomethylbenzyl alcohol and 2-methylphenol.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of catalysts and solvents to facilitate the reaction.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain a high-purity compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and automated processes to ensure consistency and efficiency. The use of advanced purification techniques and quality control measures is essential to meet industry standards .
Chemical Reactions Analysis
Types of Reactions
N-[4-(aminomethyl)phenyl]-4-(2-methylphenoxy)butanamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions) are employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce various amine derivatives .
Scientific Research Applications
N-[4-(aminomethyl)phenyl]-4-(2-methylphenoxy)butanamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research explores its potential therapeutic applications, including its role in drug development.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[4-(aminomethyl)phenyl]-4-(2-methylphenoxy)butanamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Variations and Physicochemical Properties
Key structural differences among analogs include substituents on the phenoxy ring, aromatic amine groups, and additional functional moieties. These variations influence molecular weight, lipophilicity (logP), and solubility.
Table 1: Structural and Physicochemical Comparison
*Estimated based on structural analogs.
Key Differences in Pharmacokinetics
- Metabolic Stability : Bulky groups (e.g., tert-butyl in ) may slow hepatic metabolism, while electron-withdrawing substituents (e.g., chloro in ) could affect cytochrome P450 interactions.
- Solubility: Morpholine () and aminomethyl groups (Target) improve water solubility compared to non-polar analogs.
Biological Activity
N-[4-(aminomethyl)phenyl]-4-(2-methylphenoxy)butanamide is a complex organic compound with significant potential in pharmacological research. This compound, characterized by its unique molecular structure, exhibits various biological activities that may contribute to therapeutic applications in treating diseases such as cancer and neurodegenerative disorders. This article delves into the biological activity of this compound, summarizing key findings from recent studies and highlighting its mechanisms of action.
Molecular Structure
- Molecular Formula : C18H22N2O2
- Molecular Weight : 298.38 g/mol
- Key Features : The compound features two aromatic rings and an amide functional group, which are crucial for its biological activity.
Synthesis
The synthesis of this compound typically involves the reaction of 4-(2-methylphenoxy)butanoic acid with 4-(aminomethyl)aniline. This reaction is facilitated by a coupling agent like N,N’-dicyclohexylcarbodiimide and a catalyst such as 4-dimethylaminopyridine to promote the formation of the amide bond.
Preliminary studies indicate that this compound interacts with specific proteins and enzymes, modulating their activity. The mechanism of action likely involves binding to molecular targets, influencing signal transduction pathways and protein-protein interactions. This modulation may lead to therapeutic effects, particularly in pharmacological contexts.
Pharmacological Research
Research has shown that this compound exhibits significant biological activity, particularly in:
- Neuropathic Pain : It has been suggested that compounds similar to this compound could act as inhibitors of GABA transporters (mGAT1 and mGAT4), which are promising targets for treating neuropathic pain .
- Cancer Treatment : Ongoing investigations are exploring its potential roles in cancer therapy, focusing on its ability to influence cellular processes through interactions with specific proteins.
Case Studies and Experimental Findings
- In Vitro Studies : Various derivatives of the compound have been synthesized and tested for their inhibitory effects on GABA uptake. For instance, one study reported that certain derivatives exhibited moderate inhibitory activity against GABA transporters, indicating potential applications in managing neuropathic pain .
- In Vivo Models : Compounds structurally related to this compound were evaluated in rodent models for their antinociceptive properties. The results indicated that these compounds could effectively reduce pain without inducing motor deficits, suggesting a favorable safety profile .
- Comparative Analysis : A comparative study of various structurally similar compounds revealed that modifications in the phenoxy substitution significantly influenced biological activity. For example, compounds with different substitutions showed varying degrees of efficacy against specific targets, underscoring the importance of structural optimization in drug design.
| Compound Name | Molecular Formula | Biological Activity |
|---|---|---|
| N-[4-(aminomethyl)phenyl]-4-(3-chlorophenoxy)butanamide | C18H22ClN2O2 | Moderate antifungal activity |
| N-[4-(aminomethyl)phenyl]-4-(3-methylphenoxy)butanamide | C18H22N2O2 | Inhibitory effects on GABA uptake |
| N-[4-(aminomethyl)phenyl]-4-(2-methoxyphenoxy)butanamide | C18H22N2O3 | Enhanced solubility and bioactivity |
Q & A
Q. What are the established synthetic routes for N-[4-(aminomethyl)phenyl]-4-(2-methylphenoxy)butanamide, and how can purity be optimized?
- Methodological Answer : The compound is synthesized via a two-step process:
Preparation of 4-(2-methylphenoxy)butanoyl chloride : React 4-(2-methylphenoxy)butanoic acid with thionyl chloride (SOCl₂) under reflux in anhydrous dichloromethane.
Amide formation : Combine 4-(aminomethyl)aniline with the acyl chloride in ethanol or methanol under reflux, using a base (e.g., triethylamine) to scavenge HCl.
- Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol to achieve >95% purity. Monitor reaction progress via TLC (Rf ~0.4 in ethyl acetate/hexane 3:7) .
Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?
- Methodological Answer :
- NMR : ¹H and ¹³C NMR (DMSO-d₆ or CDCl₃) confirm the amide bond (δ ~6.5–8.0 ppm for aromatic protons, δ ~2.3–2.6 ppm for methylphenoxy groups).
- Mass Spectrometry (MS) : ESI-MS (positive mode) shows [M+H]⁺ at m/z 285.34.
- Elemental Analysis : Validate %C, %H, %N (theoretical: C 71.80%, H 7.09%, N 9.85%).
- HPLC : Use a C18 column (acetonitrile/water + 0.1% TFA) to assess purity (>98%) .
Q. What in vitro assays are suitable for initial biological screening?
- Methodological Answer :
- Antiproliferative Activity : MTT assay in cancer cell lines (e.g., MCF-7, HeLa) at 1–100 µM for 48–72 hours.
- Enzyme Inhibition : Test against kinases (e.g., EGFR) or proteases using fluorogenic substrates.
- Cellular Uptake : Fluorescence microscopy with a dansyl-labeled derivative .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize biological activity?
- Methodological Answer :
- Modifications :
- Replace the 2-methylphenoxy group with halogenated (e.g., 4-Cl) or bulkier aryl ethers.
- Substitute the aminomethyl group with carboxylate or sulfonamide moieties.
- Evaluation : Compare IC₅₀ values in enzyme assays and logP (lipophilicity) via shake-flask method.
- Case Study : shows bicyclic analogs (e.g., 5-oxo-3,4-diazabicyclo derivatives) enhance antitumor potency by 10-fold .
Q. How can computational modeling predict target interactions for this compound?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina with crystal structures of suspected targets (e.g., G-protein-coupled receptors). Focus on hydrogen bonding with the amide group and π-π stacking of the phenyl rings.
- MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability.
- Pharmacophore Mapping : Identify critical features (e.g., hydrogen bond acceptors near the aminomethyl group) .
Q. How to resolve contradictions in reported biological activity across studies?
- Methodological Answer :
- Variable Control : Compare cell lines (e.g., primary vs. immortalized), assay conditions (e.g., serum concentration), and compound stability (e.g., degradation in DMSO stocks).
- Meta-Analysis : Use tools like RevMan to aggregate data from independent studies. For example, notes structural analogs vary in potency due to bicyclic vs. linear backbones .
Q. What strategies improve pharmacokinetic properties for in vivo studies?
- Methodological Answer :
- ADMET Optimization :
- Solubility : Use PEG-400 or cyclodextrin-based formulations.
- Metabolic Stability : Incubate with liver microsomes (human/rat) and monitor via LC-MS.
- Toxicity : Acute toxicity in zebrafish embryos (LC₅₀ determination) .
Collaborative Research Considerations
- Interdisciplinary Teams : Combine synthetic chemists (derivative design), computational biologists (docking studies), and pharmacologists (in vivo validation) .
- Data Sharing : Use platforms like Zenodo to share raw NMR/MS files and assay protocols.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
